molecular formula C13H14N2O3 B1272872 5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione CAS No. 434297-53-7

5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B1272872
M. Wt: 246.26 g/mol
InChI Key: TTYSIUHVAUMLIP-UHFFFAOYSA-N
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Description

5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione, or commonly referred to as THF-AID, is an indole-based compound that has been studied for its potential applications in various scientific fields. THF-AID is a heterocyclic compound that is composed of an amino group and a furan ring, connected by a methylene bridge. It is a relatively new compound, having been first synthesized in 2018, and its structure has been determined using X-ray crystallography. THF-AID has been studied for its potential to be used as a pharmaceutical, as well as for its use in laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound 5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione is involved in the synthesis of tricyclic N-aminoimides, which have unique molecular and crystal structures. This includes the formation of hydrogen bonds and electrostatic interactions between different molecular parts, contributing to our understanding of molecular interactions in similar compounds (Struga et al., 2007).

Development of Novel Derivatives

  • Research has focused on developing novel hexahydro-1H-isoindole-1,3(2H)-dione derivatives from similar compounds. This process involves epoxidation and the subsequent reaction with nucleophiles, leading to the synthesis of amino and triazole derivatives (Tan et al., 2016).

Chemical Reactivity and Formation

  • Studies have explored the chemical reactivity and formation of 2H-isoindole-4,7-diones through the interaction of α-amino acids with carbonyl compounds, leading to the synthesis of various isoindole derivatives. This contributes to our understanding of the chemical pathways and reactivity of similar isoindole compounds (Schubert-Zsilavecz et al., 1991).

Methodologies in Organic Synthesis

  • Research on 4,5,6,7-tetrahydro-2H-isoindoles, a class of compounds closely related to 5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione, has provided insights into palladium-catalyzed hydride reduction. This highlights the methodological advancements in organic synthesis, particularly in the reduction and oxidation processes of isoindoles (Hou et al., 2007).

Applications in Crystallography

  • The compound has been used in the synthesis of dihydropyrimidinone derivatives containing a phthalimide moiety. These synthesized compounds, characterized by spectroscopic methods, contribute to the field of crystallography and molecular characterization (Bhat et al., 2020).

properties

IUPAC Name

5-amino-2-(oxolan-2-ylmethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c14-8-3-4-10-11(6-8)13(17)15(12(10)16)7-9-2-1-5-18-9/h3-4,6,9H,1-2,5,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYSIUHVAUMLIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387844
Record name 5-Amino-2-[(oxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione

CAS RN

434297-53-7
Record name 5-Amino-2-[(oxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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